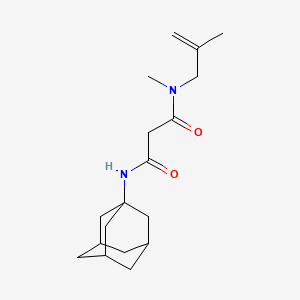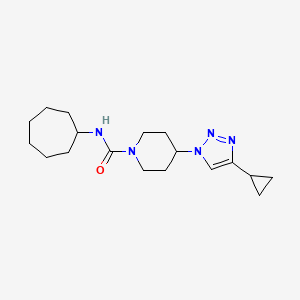
N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, also known as CTDP, is a compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CTDP belongs to the class of piperidine carboxamide derivatives and has been found to exhibit promising pharmacological properties.
科学的研究の応用
N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. Some of the scientific research applications of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide are listed below:
1. Antidepressant activity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to exhibit antidepressant activity in animal models of depression. It acts by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain.
2. Anxiolytic activity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been shown to have anxiolytic activity in animal models of anxiety. It acts by modulating the GABAergic system in the brain.
3. Anti-inflammatory activity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to exhibit anti-inflammatory activity in animal models of inflammation. It acts by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
4. Anticancer activity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been shown to have anticancer activity in various cancer cell lines. It acts by inducing cell cycle arrest and apoptosis in cancer cells.
作用機序
The exact mechanism of action of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is not fully understood. However, it is believed to act by modulating various neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and GABAergic systems. N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has also been found to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects
N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to have several biochemical and physiological effects, including:
1. Modulation of neurotransmitter systems: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been shown to modulate the levels of neurotransmitters such as serotonin, norepinephrine, and GABA in the brain.
2. Inhibition of MAO activity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to inhibit the activity of the enzyme MAO, which is involved in the metabolism of neurotransmitters.
3. Anti-inflammatory activity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
4. Antioxidant activity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has several advantages and limitations for lab experiments. Some of the advantages are:
1. High yield and purity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can be synthesized in high yield and purity using the established synthesis method.
2. Well-characterized compound: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been extensively characterized using various analytical techniques, including NMR and mass spectrometry.
3. Broad range of applications: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has potential therapeutic applications in various fields, including psychiatry, neurology, and oncology.
Some of the limitations of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide are:
1. Limited studies in humans: Most of the studies on N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide have been conducted in animal models, and there is a lack of clinical data on its safety and efficacy in humans.
2. Limited understanding of the mechanism of action: The exact mechanism of action of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is not fully understood, which limits its potential applications.
3. Limited availability: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is not commercially available, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide. Some of the future directions are:
1. Clinical trials: More clinical trials are needed to evaluate the safety and efficacy of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide in humans.
2. Mechanistic studies: Further mechanistic studies are needed to understand the exact mechanism of action of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide.
3. Structural modifications: Structural modifications of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide may lead to the development of more potent and selective derivatives.
4. Formulation development: Formulation development of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide may improve its pharmacokinetic properties and increase its bioavailability.
5. Combination therapy: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide may be used in combination with other drugs to enhance its therapeutic effects and reduce its side effects.
Conclusion
In conclusion, N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a promising compound with potential therapeutic applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its pharmacological properties. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans. Future research directions include clinical trials, mechanistic studies, structural modifications, formulation development, and combination therapy.
合成法
The synthesis of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide involves the reaction between 4-cyclopropyl-1H-1,2,3-triazole-1-carboxylic acid and N-cycloheptyl-4-piperidone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous conditions, and the resulting product is purified by column chromatography to obtain N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide in high yield and purity.
特性
IUPAC Name |
N-cycloheptyl-4-(4-cyclopropyltriazol-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c24-18(19-15-5-3-1-2-4-6-15)22-11-9-16(10-12-22)23-13-17(20-21-23)14-7-8-14/h13-16H,1-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOGFIMDHHRGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N2CCC(CC2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate](/img/structure/B5902429.png)
![N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide](/img/structure/B5902439.png)
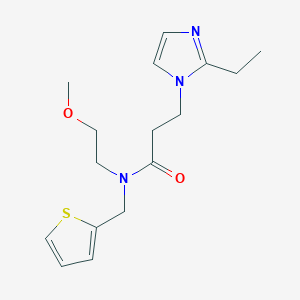
![N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5902449.png)
![3,5-difluoro-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B5902452.png)

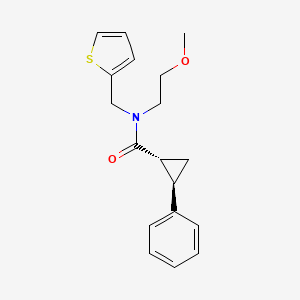
![3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5902481.png)
![4'-(3,3-dimethylbutyl)-1-(isoxazol-3-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5902487.png)

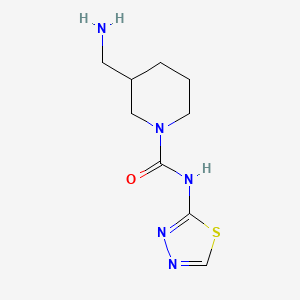
![[(3-{[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902522.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)
